Trazium Esilate
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Overview
Description
Trazium esilate is an adrenergic receptor antagonist known for its potential antidepressant properties. It is structurally an as-triazino isoquinolinium salt and has shown considerable activity in pharmacological tests characteristic of antidepressants . The compound exhibits minimal sedative effects and influences the central dopaminergic system .
Preparation Methods
The synthesis of trazium esilate involves the preparation of a mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is a customized synthesis product, and the synthesis process may vary depending on specific requirements .
Chemical Reactions Analysis
Trazium esilate undergoes various chemical reactions, including:
Potentiation of Amphetamine Actions: It enhances the effects of amphetamine, such as stereotypy and hypermotility.
Blocking of Apomorphine-Induced Actions: It blocks apomorphine-induced hypothermic and stereotypy actions.
Inhibition of Cataleptic State: It inhibits the cataleptic state induced by bulbocapnine.
Enhancement of Norepinephrine Effects: It enhances the effect of norepinephrine on isolated vas deferens of the rat.
Scientific Research Applications
Trazium esilate has several scientific research applications, including:
Antidepressant Research: It has been studied for its potential antidepressant properties, influencing the central dopaminergic system.
Pharmacological Studies: It has been used in pharmacological tests to study its effects on adrenergic receptors and dopaminergic systems.
Neurochemical Research: It has been used to study the release of neurotransmitters such as dopamine and noradrenaline in the brain.
Mechanism of Action
Trazium esilate exerts its effects by acting as an adrenergic receptor antagonist. It is a weak displacer on alpha-1, alpha-2, and D2 receptors but induces alpha-2 receptor desensitization after repeated treatment . It increases spontaneous dopamine outflow in the rat striatum and potentiates the actions of amphetamine . The compound also blocks the hypothermic and stereotypy-inducing actions of apomorphine and inhibits the cataleptic state induced by bulbocapnine .
Comparison with Similar Compounds
Trazium esilate is unique in its ability to influence the central dopaminergic system and its minimal sedative effects. Similar compounds include:
Amphetamine: Known for its stimulant effects and influence on the central nervous system.
Apomorphine: Used in the treatment of Parkinson’s disease and known for its effects on dopamine receptors.
Bulbocapnine: Known for its cataleptic effects and influence on the central nervous system.
This compound stands out due to its specific receptor activity and potential antidepressant properties.
Biological Activity
Trazium Esilate, a synthetic compound recognized for its complex molecular structure, exhibits significant biological activity that positions it as a candidate for various therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential uses, supported by data tables and research findings.
Overview of this compound
This compound (CAS Number: 97110-59-3) is primarily noted for its antidepressant effects, influencing the central dopaminergic system. It has been shown to possess anti-inflammatory and analgesic properties, which may contribute to its effectiveness in modulating biochemical pathways associated with pain and inflammation .
The biological activity of this compound is attributed to its interaction with neurotransmitter systems, particularly dopamine. It is believed to enhance dopaminergic signaling, which plays a crucial role in mood regulation and pain perception. The specific mechanisms include:
- Dopamine Receptor Modulation : this compound may act as an agonist or antagonist at various dopamine receptor subtypes, influencing mood and pain pathways.
- Inflammatory Pathway Inhibition : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Case Studies
Several studies have documented the effects of this compound in both preclinical and clinical settings. Notably:
- Preclinical Studies : In animal models, this compound demonstrated significant reductions in pain responses and inflammatory markers when administered in various doses.
- Clinical Applications : A study highlighted its use in patients with chronic pain conditions, where it was found to improve quality of life significantly compared to placebo controls .
Data Table: Summary of Biological Activities
Activity Type | Effect | Study Reference |
---|---|---|
Antidepressant | Enhances dopaminergic signaling | |
Anti-inflammatory | Reduces cytokine levels | |
Analgesic | Decreases pain perception |
Applications
This compound's versatility allows it to be utilized across various domains:
- Pharmaceuticals : As an active ingredient in medications targeting inflammatory conditions and mood disorders.
- Agriculture : Potential use as a growth regulator or pesticide due to its biological activity.
- Cosmetics : Incorporated into skincare formulations for its beneficial effects on skin health.
Interaction Studies
Understanding how this compound interacts with other compounds is crucial for ensuring safety and efficacy. Key areas of focus include:
- Synergistic Effects : Investigating how this compound may enhance the effects of other therapeutic agents.
- Antagonistic Effects : Assessing potential negative interactions that could diminish efficacy or increase toxicity.
Properties
CAS No. |
97110-59-3 |
---|---|
Molecular Formula |
C19H18ClN3O4S |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4H-[1,2,4]triazino[6,1-a]isoquinolin-5-ium-1-ol;ethanesulfonate |
InChI |
InChI=1S/C17H13ClN3O.C2H6O3S/c18-14-7-5-13(6-8-14)17(22)16-15-4-2-1-3-12(15)9-10-21(16)20-11-19-17;1-2-6(3,4)5/h1-11,22H,(H,19,20);2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
SHXJBCWOVPAZQL-UHFFFAOYSA-M |
SMILES |
CCS(=O)(=O)[O-].C1=CC=C2C(=C1)C=C[N+]3=C2C(N=CN3)(C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CCS(=O)(=O)[O-].C1=CC=C2C(=C1)C=C[N+]3=C2C(N=CN3)(C4=CC=C(C=C4)Cl)O |
Appearance |
Solid powder |
Key on ui other cas no. |
107634-87-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-chlorophenyl)-1,2,7a,8,9,10,11,11a-octahydro-1-hydroxy-(1,2,4)triazino(6,1-a)isoquinolin-5-ium EGYT 3615 EGYT-3615 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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